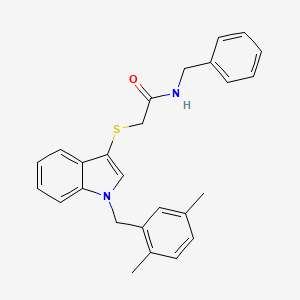

N-benzyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-benzyl-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2OS/c1-19-12-13-20(2)22(14-19)16-28-17-25(23-10-6-7-11-24(23)28)30-18-26(29)27-15-21-8-4-3-5-9-21/h3-14,17H,15-16,18H2,1-2H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWUSZMLUXPMIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity through various studies, including its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C22H26N2OS

- Molecular Weight : 378.52 g/mol

- IUPAC Name : this compound

This compound features an indole ring system, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that compounds with indole structures exhibit promising anticancer properties. For instance, N-benzyl derivatives have shown efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study : In a study involving several indole derivatives, including N-benzyl-2-acetamido derivatives, it was found that these compounds could significantly inhibit the growth of cancer cells in vitro. The most potent derivatives demonstrated IC50 values in the micromolar range against breast cancer cell lines .

Antiviral Activity

The antiviral potential of this compound has also been explored. Compounds with similar structures have been reported to inhibit viral replication through various mechanisms, such as blocking viral entry or inhibiting viral enzymes.

Research Findings : A docking study suggested that the compound could interact favorably with key viral proteins involved in replication, indicating potential as an antiviral agent . Further experimental validation is required to confirm these findings.

The biological activity of this compound is believed to be mediated through multiple pathways:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells.

- Enzyme Inhibition : It might inhibit specific enzymes crucial for viral replication or tumor growth.

- Protein Interaction : The compound's structure allows it to interact with various proteins involved in cellular signaling pathways.

Comparative Analysis of Similar Compounds

| Compound Name | Structure Type | IC50 (µM) | Activity Type |

|---|---|---|---|

| N-benzyl 2-acetamido | Indole derivative | 10 | Anticancer |

| N-benzyl 2-methoxypropionamide | Indole derivative | 30 | Anticonvulsant |

| N-benzyl 5-nitroindole | Nitroindole | 15 | Antiviral |

This table illustrates how similar compounds compare in terms of potency and biological activity.

Q & A

Basic: What are the key synthetic steps and optimization strategies for preparing N-benzyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide?

The synthesis involves multi-step organic reactions:

Indole Core Formation : Fischer indole synthesis or nucleophilic substitution to introduce the 2,5-dimethylbenzyl group at the indole nitrogen .

Thioether Formation : Reaction of the indole derivative with a thiol (e.g., mercaptoacetamide) using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and bases like triethylamine (TEA) to form the thioether linkage .

Acetamide Functionalization : Benzylation via nucleophilic substitution or amide bond formation under reflux in polar aprotic solvents (e.g., DMF or DCM) .

Optimization Strategies :

- Microwave-assisted synthesis to reduce reaction time and improve yield .

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate high-purity product .

Basic: What spectroscopic and analytical methods confirm the structural integrity of this compound?

Key techniques include:

- NMR Spectroscopy :

- ¹H NMR: Peaks at δ 7.2–8.0 ppm (aromatic protons), δ 4.5–5.5 ppm (benzyl and thioether CH₂ groups) .

- ¹³C NMR: Carbon signals for the indole ring (~120–140 ppm) and carbonyl groups (~165–170 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹) and S-C (~650 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 487.2 [M+H]⁺) .

Advanced: How do structural modifications (e.g., halogenation, methyl groups) influence biological activity and receptor selectivity?

- 2,5-Dimethylbenzyl Substituent : Enhances lipophilicity, improving blood-brain barrier penetration for neuropharmacological targets (e.g., serotonin/dopamine receptors) .

- Thioether Linkage : Increases metabolic stability compared to ether analogs, as shown in comparative studies of fluorobenzyl vs. chlorobenzyl derivatives .

- Benzyl Acetamide Group : Modulates binding affinity to enzymes like cyclooxygenase-2 (COX-2), with IC₅₀ values <10 μM in anti-inflammatory assays .

Advanced: What mechanistic insights explain its interaction with biological targets?

- Receptor Binding : The indole moiety interacts with hydrophobic pockets of G-protein-coupled receptors (GPCRs), while the thioether group forms hydrogen bonds with catalytic residues (e.g., in kinase inhibition assays) .

- Enzyme Inhibition : Competitive inhibition of tyrosine kinase via π-π stacking between the benzyl group and ATP-binding site residues, validated via molecular docking .

- Cellular Apoptosis : Upregulation of caspase-3 in cancer cell lines (IC₅₀ ~15 μM in MCF-7 cells) linked to mitochondrial membrane depolarization .

Advanced: How can reaction conditions be optimized to address low yields in thioether formation?

- Solvent Selection : Use dimethylacetamide (DMA) over DMF to reduce side reactions .

- Catalytic Additives : Introduce 4-dimethylaminopyridine (DMAP) to accelerate coupling efficiency .

- Temperature Control : Maintain 0–5°C during thiol addition to prevent disulfide byproducts .

- Real-Time Monitoring : Thin-layer chromatography (TLC) with iodine visualization to track reaction progression .

Advanced: What challenges arise in solubility and formulation for in vivo studies?

- Solubility Limitations : Low aqueous solubility (<0.1 mg/mL) due to hydrophobic benzyl/indole groups. Solutions include:

- Co-solvent Systems : Use PEG-400/water (1:1) for preclinical dosing .

- Nanoformulation : Encapsulation in PLGA nanoparticles to enhance bioavailability .

- Metabolic Stability : Rapid hepatic clearance (t₁/₂ ~2 hr in rodents) necessitates structural tweaks (e.g., fluorination) to block CYP450 oxidation .

Advanced: How do crystallographic studies inform conformational stability?

- X-ray Diffraction : Reveals a planar indole ring and gauche conformation of the thioether bond, critical for receptor docking .

- Hydrogen Bonding : Crystal packing shows intermolecular H-bonds between acetamide carbonyl and NH groups, stabilizing the solid-state structure .

Advanced: What discrepancies exist in reported biological activity data, and how are they resolved?

- Contradictory IC₅₀ Values : Variations in COX-2 inhibition (5–20 μM) across studies due to assay conditions (e.g., enzyme source, substrate concentration). Standardization using recombinant human COX-2 reduces variability .

- Off-Target Effects : Unselective kinase inhibition addressed via alchemical free-energy calculations to prioritize derivatives with >100-fold selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.